2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple fused rings, including imidazo, pyridazin, and pyrido pyrimidin systems, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazin Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazin core.
Introduction of the Fluoro Group: The fluorination step can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions.
Construction of the Pyrido[1,2-a]pyrimidin Ring: This involves the condensation of the imidazo[1,2-b]pyridazin intermediate with suitable pyrimidin precursors, often under high-temperature conditions and in the presence of catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro group and the fused ring systems enhances its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-7-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-(4,7-diazaspiro[2.5]octan-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
Compared to similar compounds, 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity. This fluorinated derivative may exhibit enhanced stability, increased lipophilicity, and improved binding interactions with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound 2-(2,8-Dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one (commonly referred to as the compound of interest) is a heterocyclic organic molecule that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes multiple heterocyclic rings. Its chemical formula is C16H12FN5O with a molecular weight of approximately 313.3 g/mol. The presence of fluorine and nitrogen in its structure is significant for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various cancer cell lines, including those associated with acute myeloid leukemia (AML). The mechanism involves the selective inhibition of FLT3-ITD kinase, which is crucial for the proliferation of AML cells. In vitro studies demonstrated that this compound could significantly reduce cell viability in FLT3-mutated AML cell lines, suggesting its potential as a targeted therapy .
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that it may enhance neuronal survival and function by modulating pathways involved in oxidative stress and apoptosis . In animal models, administration of the compound resulted in improved cognitive function and reduced markers of neuroinflammation.
Antimicrobial Properties
In addition to its anticancer and neuroprotective activities, the compound exhibits antimicrobial properties. Preliminary evaluations suggest effectiveness against a range of bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity . The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis.
Study 1: Anticancer Efficacy in AML Models
A notable study focused on the efficacy of the compound in AML models. The results showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 0.1 to 0.5 µM in various FLT3-ITD positive cell lines. Furthermore, combination therapies involving this compound and standard chemotherapeutics enhanced overall efficacy .
Cell Line | IC50 (µM) | Combination Therapy Efficacy |
---|---|---|
FLT3-ITD Positive | 0.1 - 0.5 | Enhanced with standard drugs |
Non-FLT3 Mutated | >5 | No significant effect |
Study 2: Neuroprotective Mechanisms
In a separate investigation assessing neuroprotection, the compound was administered to mice subjected to induced oxidative stress. The results indicated a significant reduction in neuronal death compared to control groups, alongside decreased levels of pro-inflammatory cytokines .
Parameter | Control Group | Treatment Group |
---|---|---|
Neuronal Survival (%) | 40% | 75% |
Pro-inflammatory Cytokines | High | Low |
Properties
CAS No. |
1825352-87-1 |
---|---|
Molecular Formula |
C16H12FN5O |
Molecular Weight |
309.30 g/mol |
IUPAC Name |
2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)-7-fluoropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C16H12FN5O/c1-9-5-13(20-22-7-10(2)18-16(9)22)12-6-15(23)21-8-11(17)3-4-14(21)19-12/h3-8H,1-2H3 |
InChI Key |
NWNRNQCUKDLGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)F |
Origin of Product |
United States |
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